(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyl group and a piperidine ring substituted with a pyridinylmethyl group, connected via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized from pyridine through hydrogenation.
Coupling Reaction: The benzylated piperazine and the pyridinylmethyl piperidine are coupled using a methanone linker, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridinylmethyl derivatives.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the pyridinylmethyl group.
4-Piperidone: Contains the piperidine ring but lacks the piperazine and benzyl groups.
N-Benzylpiperidine: Similar structure but lacks the piperazine ring.
Uniqueness
(4-Benzylpiperazin-1-yl)[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone is unique due to its combination of piperazine and piperidine rings, along with the benzyl and pyridinylmethyl substitutions
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(22-8-11-25(12-9-22)19-21-7-4-10-24-17-21)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-7,10,17,22H,8-9,11-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUYNVWVMXPHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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